molecular formula C8H10BrNO2S B6201828 2-(3-bromophenyl)ethane-1-sulfonamide CAS No. 1286754-89-9

2-(3-bromophenyl)ethane-1-sulfonamide

Cat. No. B6201828
CAS RN: 1286754-89-9
M. Wt: 264.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)ethane-1-sulfonamide (2-BPS) is an organic compound that is being studied for its potential applications in various scientific research fields. 2-BPS is a relatively new compound, and its synthesis and applications are still under investigation.

Scientific Research Applications

2-(3-bromophenyl)ethane-1-sulfonamide has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and biotechnology. It has been used as a tool to study the effects of sulfonamide derivatives on the expression of certain genes, and as a reagent in the synthesis of other organic compounds. 2-(3-bromophenyl)ethane-1-sulfonamide has also been studied for its potential use as an inhibitor of certain enzymes, such as proteases, and as a tool to study the effects of sulfonamide derivatives on the activity of certain proteins.

Mechanism of Action

The exact mechanism of action of 2-(3-bromophenyl)ethane-1-sulfonamide is still under investigation. However, it is believed that 2-(3-bromophenyl)ethane-1-sulfonamide may act as a competitive inhibitor of certain enzymes, such as proteases, by binding to the active site of the enzyme and blocking its activity. It may also act as an inhibitor of certain proteins, such as transcription factors, by binding to the active site and blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-bromophenyl)ethane-1-sulfonamide are still under investigation. However, preliminary studies have shown that 2-(3-bromophenyl)ethane-1-sulfonamide may have anti-inflammatory and anti-cancer effects. It has also been shown to inhibit the activity of certain enzymes, such as proteases, and to inhibit the activity of certain proteins, such as transcription factors.

Advantages and Limitations for Lab Experiments

2-(3-bromophenyl)ethane-1-sulfonamide has several advantages for use in scientific research. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, 2-(3-bromophenyl)ethane-1-sulfonamide is also limited in its applications, as its exact mechanism of action is still unknown.

Future Directions

The potential applications of 2-(3-bromophenyl)ethane-1-sulfonamide are still being explored. Future research may focus on investigating its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies may focus on developing new synthetic methods for 2-(3-bromophenyl)ethane-1-sulfonamide, as well as exploring its potential use as a therapeutic agent. Other possible future directions include studying its effects on the expression of certain genes, its effects on the activity of certain enzymes and proteins, and its potential use as an inhibitor of certain enzymes and proteins.

Synthesis Methods

2-(3-bromophenyl)ethane-1-sulfonamide is synthesized by the reaction of 3-bromobenzenesulfonyl chloride with 2-aminoethanethiol in the presence of triethylamine and dimethylformamide. The reaction is carried out at room temperature and yields 2-(3-bromophenyl)ethane-1-sulfonamide as the major product. The reaction can be represented as follows:
3-bromobenzenesulfonyl chloride + 2-aminoethanethiol + triethylamine + dimethylformamide → 2-(3-bromophenyl)ethane-1-sulfonamide

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)ethane-1-sulfonamide involves the reaction of 3-bromobenzyl chloride with sodium sulfonamide in the presence of a base.", "Starting Materials": [ "3-bromobenzyl chloride", "sodium sulfonamide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve sodium sulfonamide in a suitable solvent (e.g. DMF) and add a base (e.g. sodium hydroxide) to the solution.", "Add 3-bromobenzyl chloride dropwise to the solution while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with water and recrystallize from a suitable solvent (e.g. ethanol).", "Dry the product under vacuum to obtain 2-(3-bromophenyl)ethane-1-sulfonamide as a white solid." ] }

CAS RN

1286754-89-9

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.